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Compound of Interest

Compound Name: *3-Hydroxy-2-nitrobenzoic acid*

Cat. No.: *B181690*

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This guide provides an in-depth technical overview of **3-Hydroxy-2-nitrobenzoic acid** (CAS No. 602-00-6), tailored for researchers, scientists, and professionals in drug development. It moves beyond basic data to explore the causality behind its synthesis, its versatile applications as a synthetic intermediate, and the critical protocols for its safe handling and characterization.

Core Chemical Identity and Physicochemical Properties

3-Hydroxy-2-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid. Its structure, featuring a carboxyl group, a hydroxyl group, and a nitro group on a benzene ring, makes it a valuable and versatile building block in organic synthesis. The electronic effects of these substituents—the electron-withdrawing nature of the nitro and carboxyl groups and the electron-donating character of the hydroxyl group—create a unique reactivity profile that can be strategically exploited in the synthesis of complex molecules.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 602-00-6[1][2][3][4][5].

Table 1: Key Physicochemical Properties of **3-Hydroxy-2-nitrobenzoic Acid**

Property	Value	Source(s)
CAS Number	602-00-6	[1] [2] [4] [5]
Molecular Formula	C ₇ H ₅ NO ₅	[1] [2] [3] [5]
Molecular Weight	183.12 g/mol	[2] [3] [5] [6]
IUPAC Name	3-hydroxy-2-nitrobenzoic acid	[1] [5] [6]
Appearance	Yellow crystals or crystalline powder	[1] [3] [7]
Melting Point	176 - 182 °C	[1] [3] [7]
InChI Key	KPDBKQKRDJPBRM-UHFFFAOYSA-N	[1] [5] [6]
SMILES	C1=CC(=C(C(=C1)O)[O-])C(=O)O	[5] [6]

Synthesis and Mechanistic Rationale

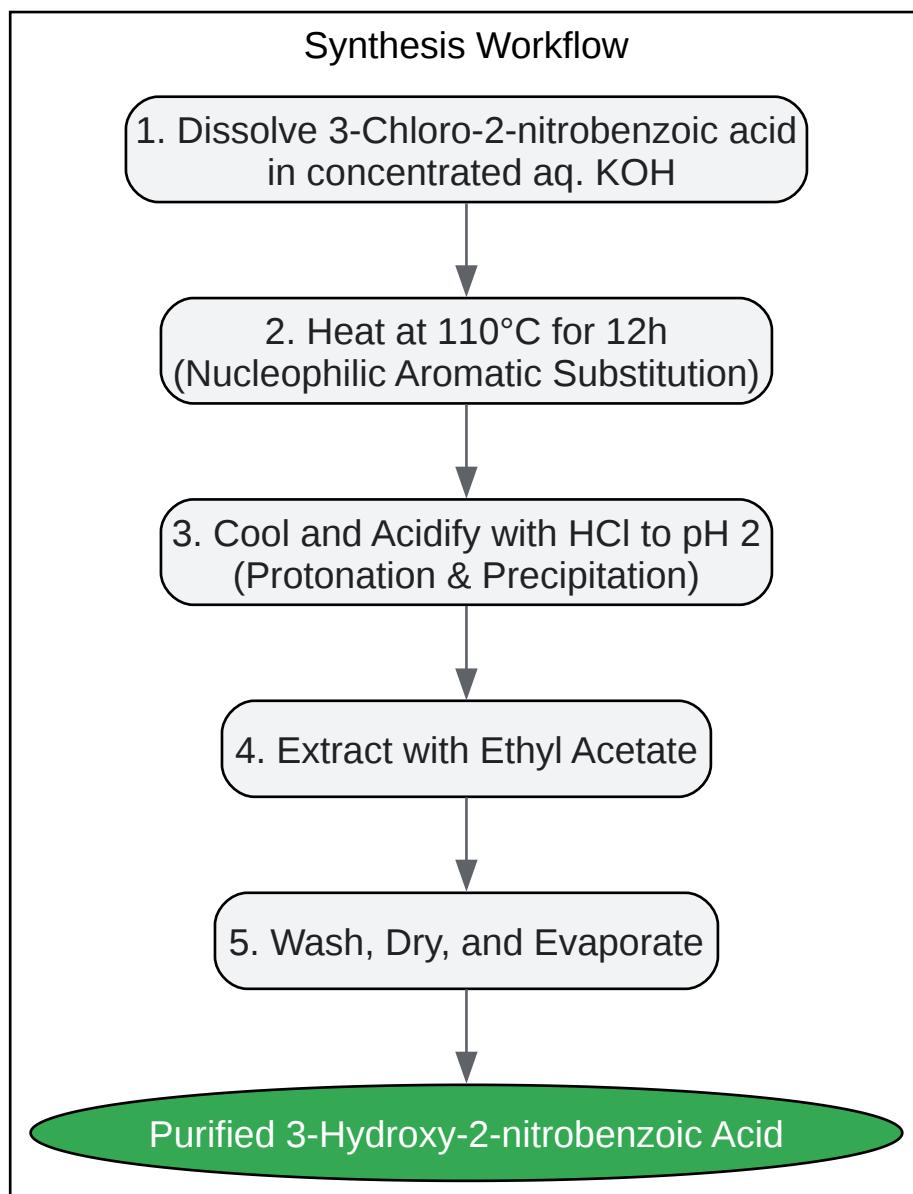
The synthesis of **3-Hydroxy-2-nitrobenzoic acid** is a prime example of nucleophilic aromatic substitution (SNAr). A common and high-yielding laboratory-scale preparation starts from 3-Chloro-2-nitrobenzoic acid[4]. The choice of this starting material is strategic; the chlorine atom is activated towards substitution by the strong electron-withdrawing effect of the adjacent nitro group and the carboxyl group in the meta position.

Experimental Protocol: Synthesis from 3-Chloro-2-nitrobenzoic acid[4]

- Reaction Setup: Dissolve 3-Chloro-2-nitrobenzoic acid (e.g., 30 g, 0.148 mol) in an aqueous solution of potassium hydroxide (e.g., 240 g in 300 mL H₂O). Stir at room temperature until a complete solution is achieved.
 - Expertise & Experience: The large excess of potassium hydroxide (KOH) serves a dual purpose. It acts as the nucleophile (hydroxide ion) and ensures the reaction medium remains strongly basic, which is necessary to deprotonate the carboxylic acid and facilitate the SNAr mechanism. This high concentration drives the reaction to completion.

- Nucleophilic Substitution: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours.
 - Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before proceeding to the workup.
- Workup and Protonation: After cooling the mixture to room temperature, dilute it with water. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of 2.
 - Causality Explained: Acidification is a critical step. It protonates the potassium carboxylate salt formed during the reaction, precipitating the desired water-insoluble **3-Hydroxy-2-nitrobenzoic acid** product.
- Extraction and Isolation: Cool the acidified mixture to 0°C to maximize precipitation. Extract the product into an organic solvent like ethyl acetate (e.g., 2 x 500 mL).
- Purification: Combine the organic layers, wash with a brine solution to remove residual inorganic salts, and dry over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure to yield the final product.
 - Authoritative Grounding: This procedure has been reported to yield approximately 99% of the desired product, demonstrating its efficiency and reliability[4].

Workflow Visualization



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Caption: Synthesis workflow for **3-Hydroxy-2-nitrobenzoic acid**.

Structural Verification and Analytical Protocols

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence of the substitution pattern on the aromatic ring. In DMSO-d₆, the expected signals are: a broad singlet for the carboxylic acid proton (~13.8 ppm), a singlet for the phenolic proton (~11.21 ppm), and three distinct signals in the aromatic region corresponding to the three ring protons (~7.30-7.47 ppm)[4].
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. In negative ion mode, the compound will show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 182.10, consistent with the calculated mass of 183.02 Da[4].
- Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard for quantifying purity. Assays typically show purity levels of ≥98% for commercially available or properly synthesized batches[1].

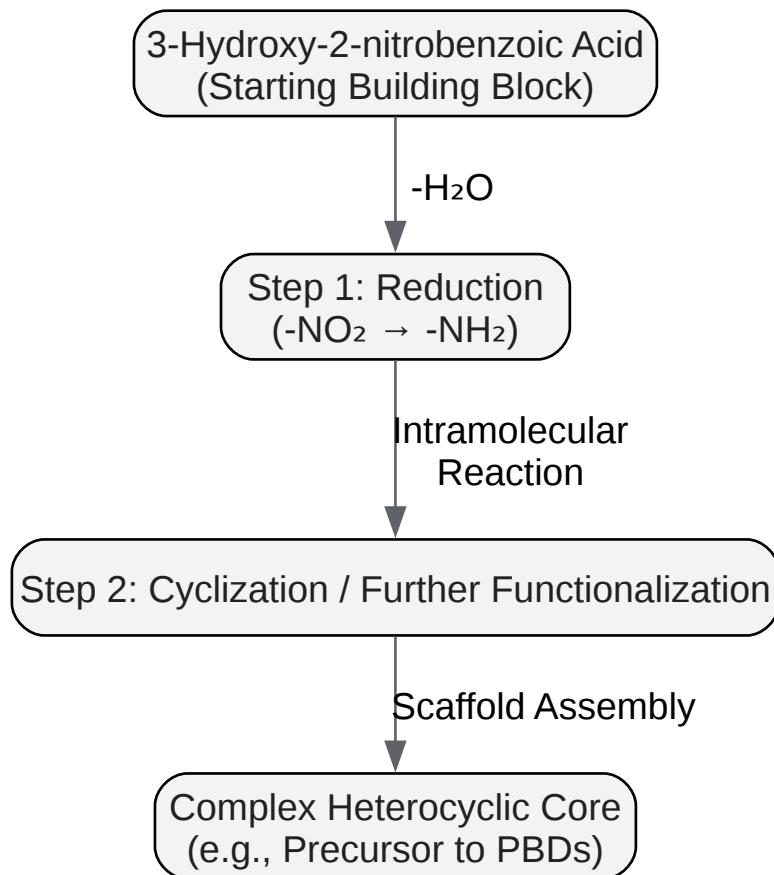
Applications in Drug Development and Advanced Research

While not an active pharmaceutical ingredient itself, **3-Hydroxy-2-nitrobenzoic acid** is a crucial intermediate whose value lies in its potential for chemical transformation.

A. Key Intermediate for Heterocyclic Scaffolds

The arrangement of functional groups makes this molecule an ideal precursor for synthesizing complex heterocyclic systems, which form the core of many therapeutic agents. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions with the adjacent hydroxyl or carboxyl groups. This strategy is central to building pharmacologically relevant scaffolds.

A significant example is its role as a precursor for key intermediates used in the synthesis of pyrrolobenzodiazepines (PBDs), a class of potent anti-tumor agents[8]. PBDs function by binding to specific DNA sequences, and their efficacy is highly dependent on their molecular structure. The synthesis of a PBD intermediate, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, highlights the utility of related structural motifs derived from nitrated hydroxybenzoic acids[8].



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Caption: Role as a precursor for complex heterocyclic scaffolds.

B. Matrix for Mass Spectrometry (MALDI)

3-Hydroxy-2-nitrobenzoic acid has been successfully used as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for in-source decay (ISD) applications[5].

- Causality Explained: A good MALDI matrix must possess three key features that this molecule provides:
 - Strong Chromophore: The nitroaromatic system strongly absorbs UV light at the wavelength of the MALDI laser (typically 337 nm).
 - Analyte Co-crystallization: It readily co-crystallizes with analytes like peptides and proteins, isolating them in the matrix.

- Proton Source: The acidic carboxylic acid proton facilitates the ionization of the analyte molecules.

Its structure promotes efficient energy transfer from the laser to the analyte, leading to soft ionization, which is essential for analyzing large biomolecules.

Safety, Handling, and Storage Protocols

Proper handling is essential due to the compound's hazardous properties. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[7].

Table 2: GHS Hazard Information

Hazard Code	Description	Source(s)
H315	Causes skin irritation	[7]
H319	Causes serious eye irritation	[7]
H335	May cause respiratory irritation	[7]

Mandatory Laboratory Handling Protocol

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust[9][10]. Ensure safety showers and eyewash stations are readily accessible[9].
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles compliant with EN 166 or NIOSH standards[7].
 - Hand Protection: Use protective gloves (e.g., nitrile rubber)[7].
 - Body Protection: Wear a standard laboratory coat or long-sleeved clothing[7].
- First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[7].
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice[7].
- Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. Call a physician if symptoms persist[9].
- Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents[10].

Conclusion

3-Hydroxy-2-nitrobenzoic acid is more than a simple chemical; it is a strategic synthetic intermediate whose value is rooted in its unique combination of reactive functional groups. For scientists in drug discovery and materials science, understanding its synthesis, reactivity, and analytical profile is key to unlocking its potential as a building block for novel and complex molecular architectures. Adherence to rigorous safety protocols is non-negotiable to ensure its effective and safe application in the laboratory.

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